(1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(prop-2-ynoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-3-12-22-13-14-4-8-17(9-5-14)16(19)15-6-10-18(11-7-15)23(2,20)21/h1,14-15H,4-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJOLAQRJHXTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)COCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring and subsequent functionalization to introduce the methylsulfonyl and prop-2-yn-1-yloxy groups. Common reagents used in these steps include piperidine, methylsulfonyl chloride, and propargyl alcohol. The reactions are often carried out under controlled conditions such as specific temperatures and pH levels to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the function of specific enzymes or receptors. Its ability to interact with biological molecules makes it a useful tool in biochemical assays and drug discovery.
Medicine
In medicine, derivatives of this compound could potentially be developed as therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous piperidine- or methanone-containing molecules, drawing insights from available literature.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Group Diversity: The methylsulfonyl group in the target compound contrasts with the 4-methylphenyl group in the methanone derivative studied by Oyeneyin . Sulfonyl groups typically increase hydrophilicity and metabolic stability compared to aromatic methyl groups, which may enhance bioavailability in drug design. The propargyloxy-methyl substituent introduces a reactive alkyne, absent in both anandamide and the NLO-active methanone. This feature could enable bioorthogonal conjugation (e.g., Huisgen cycloaddition) for probe development or targeted drug delivery.
Electronic Properties: Oyeneyin’s work on substituted methanones demonstrated that electron-donating groups (e.g., methyl) enhance polarizability and NLO responses .
Biological Relevance: Anandamide, a structurally distinct compound, binds cannabinoid receptors with high affinity, inhibiting neurotransmitter release . While the target compound’s piperidine scaffold is common in CNS drugs (e.g., donepezil), its sulfonyl and propargyl groups may confer unique receptor-binding or pharmacokinetic profiles that differ from endogenous ligands like anandamide.
Biological Activity
The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article explores its biological activity, focusing on mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure
The compound can be broken down into two key components:
- Methylsulfonylpiperidine : This moiety is known for its pharmacological properties, including interactions with various biological targets.
- Prop-2-yn-1-yloxy methylpiperidine : This segment contributes to the compound's ability to interact with specific receptors or enzymes.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : The compound has been identified as a potential inhibitor of CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
- Induction of Ferroptosis : Similar compounds have shown the ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism has been linked to the inhibition of tumor growth .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound and related derivatives.
Case Studies
-
Inhibition of Tumor Cell Proliferation :
A study investigated the effects of a related sulfonamide derivative on tumor cell lines. Results indicated that treatment led to significant inhibition of cell proliferation and colony formation, highlighting the potential for similar effects from the compound . -
Ferroptosis Mechanism :
Another study explored how compounds inducing ferroptosis can target the KEAP1-NRF2-GPX4 axis. The findings suggest that by disrupting this pathway, the compound could enhance ferroptosis in cancer cells, making it a candidate for further development as an anti-cancer agent .
Q & A
Basic Research Question
- Solubility : Use shake-flask methods in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification .
- LogP : Determine via reverse-phase HPLC (C18 column) with reference standards .
- Stability : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via LC-MS .
How should researchers evaluate its acute toxicity and safety profile?
Basic Research Question
- In vitro assays : Use HepG2 or HEK293 cells for MTT assays (IC₅₀ values typically >100 µM for non-toxic compounds) .
- In vivo models : Administer graded doses (10–100 mg/kg) to rodents, monitoring mortality, organ histopathology, and serum biomarkers (ALT/AST for hepatotoxicity) .
- Skin/eye irritation : Follow OECD 404/405 guidelines using reconstructed human epidermis models .
Which biological targets are most likely to interact with this compound, and what mechanistic insights exist?
Advanced Research Question
The methylsulfonyl and propargyl groups suggest potential interactions with:
- Kinases : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- GPCRs : Test binding affinity for adrenergic or opioid receptors via radioligand displacement (e.g., ³H-naloxone for μ-opioid receptors) .
- Mechanistic studies : Use molecular dynamics simulations to predict binding poses in catalytic pockets (e.g., AutoDock Vina) .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Advanced Research Question
- Analog synthesis : Modify the propargyloxymethyl group (e.g., replace with ethyl or benzyl ethers) and assess activity shifts .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (methylsulfonyl oxygen) and hydrophobic regions (piperidine rings) using Schrödinger’s Phase .
- Bioisosteric replacement : Substitute the propargyl group with cyano or azide moieties to enhance metabolic stability .
How should contradictory data in solubility or bioactivity be resolved?
Advanced Research Question
- Replicate experiments : Ensure consistent solvent systems (e.g., DMSO purity >99.9%) and temperature control (±0.5°C) .
- Orthogonal assays : Cross-validate bioactivity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Batch analysis : Compare multiple synthetic batches via HPLC to rule out impurities (>95% purity required) .
What strategies mitigate instability or degradation during storage?
Advanced Research Question
- Storage conditions : Store at −20°C under argon in amber vials to prevent photodegradation .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Degradation profiling : Use LC-MS to identify primary degradation products (e.g., hydrolysis of the propargyl ether to a hydroxyl derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
